molecular formula C16H18O7 B042936 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid CAS No. 88144-75-6

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid

Cat. No. B042936
CAS RN: 88144-75-6
M. Wt: 322.31 g/mol
InChI Key: SWWCOKPGMIEQMA-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid, or 2-CEPA, is an organic compound belonging to the class of carboxylic acids. It is a derivative of benzoic acid and is a white crystalline solid with a melting point of 155-157°C. 2-CEPA is a versatile compound that can be used in a variety of scientific applications, including its use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in medicinal research.

Scientific Research Applications

Catalytic ApplicationsA study highlighted the use of modified 2-iodoxybenzoic acids as catalysts for the selective oxidation of alcohols to various carbonyl compounds, showcasing the potential of related compounds in catalysis and synthesis processes (Uyanik, Akakura, & Ishihara, 2009). This demonstrates the versatility of these compounds in facilitating chemical transformations, which could be extended or related to the applications of "2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid."

Synthesis of Complex Molecules

The research on the synthesis of complex molecules involves the preparation of various heterocyclic compounds, indicating the role of similar carboxylic acids in constructing diverse molecular architectures. For instance, the synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles using a carboxylic acid derivative highlights the compound's contribution to creating new molecular entities with potential biological activities (Reddy & Nagaraj, 2008).

Chemical Stability and Functional Group Transformations

Another study explored the synthesis of lignan conjugates and assessed their antimicrobial and antioxidant activities, showing how derivatives of carboxylic acids can lead to compounds with significant biological properties (Raghavendra et al., 2016). This underlines the potential of "this compound" in contributing to the synthesis of bioactive molecules.

properties

IUPAC Name

2-(5-carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10H,2,7-9H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWCOKPGMIEQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007959
Record name 2-{[(5-Carboxy-2-ethyl-4-oxopentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88144-75-6
Record name 2-(5-Carboxy-2-ethyl-4-oxopentoxy)carbonylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088144756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(5-Carboxy-2-ethyl-4-oxopentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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